REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:9]=[N+:8]([O-:10])[C:7]([CH3:11])=[CH:6][CH:5]=1.S(=O)(=O)(O)O.[N+:17]([O-])([O-:19])=[O:18].[K+].C(=O)([O-])[O-].[K+].[K+]>>[F:3][C:4]1[CH:9]=[N+:8]([O-:10])[C:7]([CH3:11])=[CH:6][C:5]=1[N+:17]([O-:19])=[O:18] |f:0.1,4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C([N+](=C1)[O-])C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C([N+](=C1)[O-])C
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
potassium nitrate
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was carried out in a flask
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperage
|
Type
|
STIRRING
|
Details
|
was stirred at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The homogeneous reaction solution was poured over ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was then extracted with 3 X 80 mL of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.084 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |